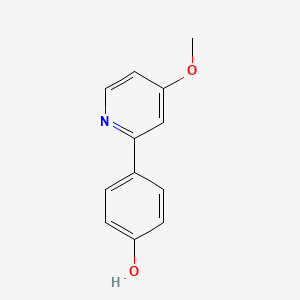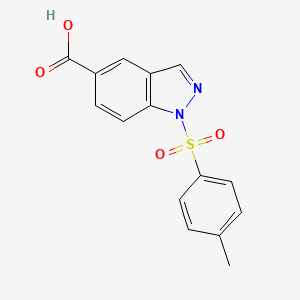![molecular formula C17H15N3O3S B2766659 N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034491-08-0](/img/structure/B2766659.png)
N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives have been reported to play a crucial role in the development of commercially important intermediary molecules, which are required for the production of various pharmacologically active agents .
Synthesis Analysis
Benzothiazole derivatives have been synthesized for various purposes. For example, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, a new fluorescent probe, 3-(benzo[d]thiazol-2-yl)-5-bromosalicylaldehyde-4N-phenyl thiosemicarbazone (BTT), has been reported for ratiometric sensing of Zn2+ ions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have been synthesized and evaluated for their antimicrobial properties. For instance, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole exhibited in vitro antimicrobial screening against various bacteria and fungi, showing comparable activity with standard drugs (Patel & Shaikh, 2010).
Enzymatic and Biological Inhibition
Nicotinamides have been recognized for their role as inhibitors in biological processes and as antimicrobial agents. Structural modifications, such as those seen in 2-nicotinamido-1,3,4-thiadiazole, contribute to a variety of biological activities, including antioxidant and anti-inflammatory properties. This highlights the versatility of nicotinamide derivatives in therapeutic applications (Burnett, Johnston, & Green, 2015).
Antiproliferative and Apoptosis-Inducing Agents
Research into 2-(3-aminophenyl)-benzothiazole derivatives, closely related to the chemical structure , has revealed significant antiproliferative activity against various human cancer cell lines. Notably, specific derivatives induced cell apoptosis, suggesting potential applications in cancer therapy (Zhang et al., 2018).
Electrochemical Applications
Electrochemical methods have been developed to synthesize benzothiazoles and thiazolopyridines, compounds sharing a core structural motif with this compound. These methods provide a metal- and reagent-free approach to creating structures with significant relevance in pharmaceuticals and organic materials (Qian, Li, Song, & Xu, 2017).
Neuroprotection
Compounds such as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide have been explored for their neuroprotective properties, particularly in inhibiting Na+/Ca2+ exchange. This research highlights the therapeutic potential of nicotinamide derivatives in neuroprotection and the treatment of diseases characterized by abnormal enzyme activity (Iwamoto & Kita, 2006).
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its intended use. For example, some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which is a new approach in the treatment of Alzheimer’s disease .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-6-15(18-9-11)23-12-7-8-22-10-12/h1-6,9,12H,7-8,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSPPMZJMTYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)




![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)


![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)

![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
